molecular formula C3H4ClF B14348209 1-Chloro-3-fluoroprop-1-ene CAS No. 91418-44-9

1-Chloro-3-fluoroprop-1-ene

Cat. No.: B14348209
CAS No.: 91418-44-9
M. Wt: 94.51 g/mol
InChI Key: MAGKSAPDDXBCKR-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoroprop-1-ene is an organic compound with the molecular formula C3H4ClF It is a halogenated alkene, characterized by the presence of both chlorine and fluorine atoms attached to a three-carbon chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoroprop-1-ene can be synthesized through several methods. One common approach involves the halogenation of propene. For instance, the reaction of propene with chlorine and fluorine under controlled conditions can yield this compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the vapor-phase fluorination of chlorinated propene derivatives. This process often uses hydrogen fluoride (HF) as the fluorinating agent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature, pressure, and the presence of a catalyst, are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoroprop-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Addition: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

    Substitution: Products may include 1-iodo-3-fluoroprop-1-ene or 1-chloro-3-iodoprop-1-ene.

    Addition: Hydrogenation can yield 1-chloro-3-fluoropropane.

    Oxidation: Oxidation can produce various oxygenated derivatives depending on the conditions.

Scientific Research Applications

1-Chloro-3-fluoroprop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving halogenated alkenes and their biological activities.

    Medicine: Research into the pharmacological properties of halogenated compounds may involve this compound as a reference or starting material.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoroprop-1-ene in chemical reactions involves the interaction of its double bond and halogen atoms with various reagents. The double bond can act as a nucleophile or electrophile, depending on the reaction conditions. The chlorine and fluorine atoms can participate in substitution or elimination reactions, influencing the overall reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3,3,3-trifluoropropene: Another halogenated propene with three fluorine atoms instead of one.

    1-Bromo-3-fluoroprop-1-ene: Similar structure but with a bromine atom instead of chlorine.

    3-Fluoroprop-1-enylbenzene: A fluorinated propene derivative with a benzene ring.

Uniqueness

1-Chloro-3-fluoroprop-1-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties. The presence of both halogens allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

91418-44-9

Molecular Formula

C3H4ClF

Molecular Weight

94.51 g/mol

IUPAC Name

1-chloro-3-fluoroprop-1-ene

InChI

InChI=1S/C3H4ClF/c4-2-1-3-5/h1-2H,3H2

InChI Key

MAGKSAPDDXBCKR-UHFFFAOYSA-N

Canonical SMILES

C(C=CCl)F

Origin of Product

United States

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